Propatyl nitrate
Overview
Description
Preparation Methods
The synthesis of propatyl nitrate involves the nitration of 2,2-bis(hydroxymethyl)butanol. The reaction typically uses nitric acid as the nitrating agent under controlled conditions to ensure the formation of the nitrate ester . Industrial production methods may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Propatyl nitrate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction of this compound typically involves the cleavage of the nitrate groups, leading to the formation of the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitrate group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propatyl nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of propatyl nitrate involves the release of nitric oxide (NO) into the bloodstream . Nitric oxide is a potent vasodilator that relaxes the smooth muscles in blood vessels, leading to their dilation . This reduces the resistance against which the heart has to pump, thereby improving the supply of oxygen to the heart muscles . The controlled release of nitric oxide by this compound also minimizes the risk of tolerance, a common issue with chronic nitrate usage .
Comparison with Similar Compounds
Propatyl nitrate is similar to other nitrates such as nitroglycerin and isosorbide dinitrate . it exhibits some unique properties:
Longer Half-Life: This compound has a longer half-life compared to traditional nitrates, providing sustained relief from symptoms over a longer period.
Selective Action: It has a more selective action on coronary arteries, making it particularly effective for conditions like angina.
Reduced Tolerance: The controlled release of nitric oxide minimizes the risk of tolerance.
Similar compounds include:
- Nitroglycerin
- Isosorbide dinitrate
- Isosorbide mononitrate
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .
Properties
IUPAC Name |
2,2-bis(nitrooxymethyl)butyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZCJYJBCUJISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183467 | |
Record name | Propatyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-92-8 | |
Record name | Propatyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propatyl nitrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propatyl nitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propatyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propatylnitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPATYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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